1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene

Description

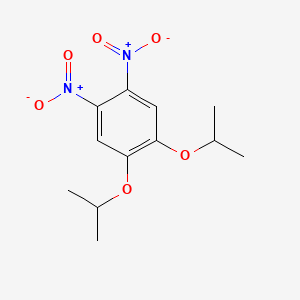

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene is a nitro-substituted aromatic compound featuring two nitro groups at the 1- and 2-positions and two isopropoxy groups at the 4- and 5-positions of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in materials science and organic synthesis. The nitro groups act as strong electron-withdrawing substituents, while the isopropoxy groups provide steric bulk and moderate solubility in organic solvents.

Properties

IUPAC Name |

1,2-dinitro-4,5-di(propan-2-yloxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-7(2)19-11-5-9(13(15)16)10(14(17)18)6-12(11)20-8(3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBIUMBWEGITOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene may involve large-scale nitration reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene can undergo several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 1,2-diamino-4,5-bis(propan-2-yloxy)benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with nucleophiles in the cell, potentially leading to cytotoxic effects. The propan-2-yloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Observations :

- Nitro vs. Bromo Groups : Nitro groups enhance electron deficiency and reactivity compared to bromo substituents, which are more inert but facilitate cross-coupling reactions (e.g., Stille coupling in polymer synthesis) .

- Alkoxy Chain Effects : The isopropoxy groups in the target compound offer better solubility than longer alkyl chains (e.g., 2-ethylhexyloxy) but less thermal stability due to reduced steric hindrance .

Functional Group Influence on Properties

Nitro Groups

- Electrophilicity : The 1,2-dinitro configuration increases electrophilicity at the benzene ring, favoring nucleophilic substitution or reduction reactions.

- Thermal Stability : Nitro groups may lower thermal stability compared to halogenated analogs, posing challenges in high-temperature applications.

Alkoxy Groups

Biological Activity

1,2-Dinitro-4,5-bis(propan-2-yloxy)benzene, with the molecular formula C12H16N2O6, is a compound characterized by two nitro groups and two propan-2-yloxy groups attached to a benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The compound is notable for its ability to undergo various chemical reactions:

- Reduction : Nitro groups can be converted to amino groups using reducing agents.

- Substitution : The propan-2-yloxy groups can be replaced with other functional groups.

- Oxidation : Although less common due to electron-withdrawing nitro groups, oxidation reactions are possible.

These properties facilitate its utility in synthetic organic chemistry and biological applications.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that may interact with nucleophiles within cells, potentially leading to cytotoxic effects. The propan-2-yloxy groups enhance solubility and membrane permeability, influencing the compound's distribution and biological activity.

Biological Activity and Case Studies

Research has explored the biological activity of this compound in various contexts:

Cytotoxicity

A study assessing the cytotoxic effects of several nitro-substituted compounds on cancer cell lines highlighted the potential of this compound. The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism was linked to the formation of reactive oxygen species (ROS), leading to apoptosis in these cells .

Antimicrobial Activity

In another investigation, derivatives of dinitro compounds were screened for antimicrobial properties. This compound demonstrated moderate antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2-Dinitrobenzene | Nitro-substituted | Lower solubility; less versatile |

| 1,2-Diamino-4,5-bis(propan-2-yloxy)benzene | Reduced derivative | Different reactivity; enhanced bioactivity |

| 1,2-Dinitro-4,5-dimethoxybenzene | Methoxy-substituted | Altered chemical properties |

This table illustrates how structural variations impact the biological activity and application potential of these compounds.

Future Directions

While preliminary findings indicate promising biological activities for this compound, further studies are necessary to elucidate detailed mechanisms of action and to evaluate safety profiles. Investigating its interactions at the molecular level could provide insights into its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.